![molecular formula C18H21N3O B2861938 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-18-2](/img/structure/B2861938.png)
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tetrahydronaphthalene group, a tetrahydrobenzo[d]imidazole group, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
5-HT7 Receptor Agonists
This compound has been synthesized to elucidate both structure-affinity and -activity relationships for the 5-HT7 receptor . Certain lipophilic substituents led to high-affinity agonists, whereas OH and NHCH3 substituents switched intrinsic activity toward antagonism . This suggests its potential use in developing drugs that target the 5-HT7 receptor.
Drug Discovery
The compound’s structure and activity relationships make it a potential candidate for drug discovery . Its high affinity for certain receptors and its ability to switch intrinsic activity based on substituents could be useful in developing new pharmaceuticals.
Neurological Research
Given its interaction with the 5-HT7 receptor, this compound could be used in neurological research . The 5-HT7 receptor is involved in several neurological processes, including circadian rhythm, learning and memory, and mood regulation.
Psychiatric Research
The 5-HT7 receptor is thought to play a role in various psychiatric disorders, including depression, anxiety, and schizophrenia . As such, this compound could be used in research aimed at understanding these disorders and developing new treatments.
Comparative Studies
This compound could be used in comparative studies to understand the differences between various receptor agonists . This could provide valuable insights into how different compounds interact with the same receptor.
Development of Antagonists
The compound’s ability to switch intrinsic activity toward antagonism suggests it could be used in the development of receptor antagonists . These could be used in various therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 7 receptor (5-HT7) . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
This compound acts as an agonist at the 5-HT7 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the 5-HT7 receptor, activating it .
Biochemical Pathways
Upon activation of the 5-HT7 receptor, a series of biochemical reactions occurIt is known that serotonin receptors are involved in numerous biochemical pathways, including the regulation of cyclic adenosine monophosphate (camp) levels .
Pharmacokinetics
Like many other compounds with similar structures, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers .
Future Directions
properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(13-8-9-16-17(10-13)20-11-19-16)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,11,13,15H,3,5,7-10H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYINREZIUJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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